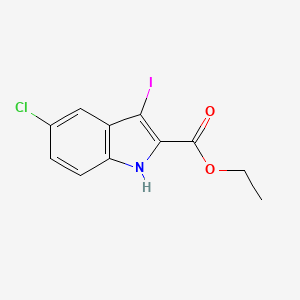

ethyl 5-chloro-3-iodo-1H-indole-2-carboxylate

Descripción

Ethyl 5-chloro-3-iodo-1H-indole-2-carboxylate (CAS: 167631-19-8) is a halogenated indole derivative with the molecular formula C₁₁H₉ClINO₂ and a molecular weight of 349.56 g/mol . Its structure features a chlorine substituent at position 5, an iodine atom at position 3, and an ethyl ester group at position 2 of the indole core. This compound is primarily utilized in medicinal chemistry as a precursor for synthesizing bioactive molecules, including allosteric modulators and antiproliferative agents .

Propiedades

IUPAC Name |

ethyl 5-chloro-3-iodo-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClINO2/c1-2-16-11(15)10-9(13)7-5-6(12)3-4-8(7)14-10/h3-5,14H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHRCVAFXEOTWKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Cl)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClINO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-chloro-3-iodo-1H-indole-2-carboxylate typically involves the halogenation of an indole precursor. One common method is the iodination of ethyl 5-chloro-1H-indole-2-carboxylate using iodine and a suitable oxidizing agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by factors such as cost, availability, and environmental impact .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 5-chloro-3-iodo-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while Suzuki-Miyaura coupling would produce a biaryl compound .

Aplicaciones Científicas De Investigación

Biological Activities

Ethyl 5-chloro-3-iodo-1H-indole-2-carboxylate has been studied for its diverse biological activities, including:

- Antiviral Activity : Exhibits inhibitory effects on viral replication.

- Anticancer Properties : Targets key cancer pathways, notably inhibiting epidermal growth factor receptor (EGFR) and BRAF V600E mutations, which are critical in various cancers.

- Antimicrobial Effects : Demonstrates activity against a range of pathogens, making it relevant in the development of new antibiotics.

- Anti-inflammatory Potential : Modulates inflammatory pathways, which may be beneficial in treating inflammatory diseases.

Key Mechanisms Include:

- Enzyme Inhibition : Inhibits cholinesterases and monoamine oxidases, relevant in neurological disorders.

- Signal Pathway Modulation : Alters signaling pathways that control cell growth and differentiation.

- Receptor Interaction : Binds to receptors with high affinity, influencing their activity and downstream effects on cellular metabolism.

Synthetic Routes

The synthesis of ethyl 5-chloro-3-iodo-1H-indole-2-carboxylate typically involves halogenation processes starting from an indole precursor. Common methods include:

- Iodination of Ethyl 5-Chloro-1H-Indole-2-Carboxylate : Using iodine and an oxidizing agent under controlled conditions.

- Esterification : Reaction of 5-chloro-3-iodoindole-2-carboxylic acid with ethanol in the presence of a catalyst such as toluene-p-sulfonic acid.

Research Applications

Ethyl 5-chloro-3-iodo-1H-indole-2-carboxylate has several applications across various fields:

| Field | Application Description |

|---|---|

| Medicinal Chemistry | Used as a building block for synthesizing pharmaceutical compounds targeting various diseases. |

| Biological Studies | Investigated for its biological activities and mechanisms of action in different systems. |

| Industrial Chemistry | Employed in the production of specialty chemicals and materials with potential commercial applications. |

Case Studies

- Anticancer Research : A study demonstrated that ethyl 5-chloro-3-iodo-1H-indole-2-carboxylate significantly inhibited tumor growth in xenograft models by targeting EGFR pathways, suggesting its potential as a therapeutic agent against specific cancers.

- Antiviral Studies : Research indicated that this compound effectively reduced viral load in infected cell lines, showcasing its potential application in antiviral drug development.

Mecanismo De Acción

The mechanism of action of ethyl 5-chloro-3-iodo-1H-indole-2-carboxylate is not fully understood, but it is believed to interact with specific molecular targets and pathways. The presence of halogen atoms can enhance its binding affinity to certain receptors or enzymes, potentially leading to biological effects such as inhibition of cell proliferation or modulation of immune responses .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations at Position 3

Ethyl 5-Chloro-3-(Trifluoromethyl)-1H-Indole-2-Carboxylate

- Molecular Formula: C₁₂H₉ClF₃NO₂

- Molecular Weight : 291.65 g/mol

- Key Differences : The iodine at position 3 is replaced by a trifluoromethyl (-CF₃) group.

- Impact :

- The -CF₃ group is strongly electron-withdrawing, enhancing electrophilicity at the indole ring compared to the iodine substituent, which participates in halogen bonding .

- Lower molecular weight (291.65 vs. 349.56) due to the absence of iodine.

- Melting point: 165–166°C, suggesting distinct crystallinity compared to the iodine analog .

Ethyl 5-Fluoro-3-Iodo-1H-Indole-2-Carboxylate

- Molecular Formula: C₁₁H₉FINO₂

- Molecular Weight : 333.10 g/mol

- Key Differences : Chlorine at position 5 is replaced by fluorine.

- Impact :

Substituent Variations at Position 5

Ethyl 5-Bromo-3-Iodo-1H-Indole-2-Carboxylate

- Molecular Formula: C₁₀H₉BrINO

- Molecular Weight : 350.00 g/mol

- Key Differences : Chlorine at position 5 is replaced by bromine.

- Higher molecular weight (350.00 vs. 349.56) compared to the chlorine analog .

Methyl 5-Chloro-1H-Indole-2-Carboxylate

- Molecular Formula: C₁₀H₈ClNO₂

- Molecular Weight : 221.63 g/mol

- Key Differences : Lacks iodine at position 3 and uses a methyl ester instead of ethyl.

- Lower molecular weight (221.63 vs. 349.56) simplifies synthesis but may reduce bioactivity .

Functional Group Modifications

5-Chloro-3-Propionyl-1H-Indole-2-Carboxylic Acid

- Molecular Formula: C₁₂H₁₀ClNO₃

- Molecular Weight : 251.66 g/mol

- Key Differences : The ethyl ester is hydrolyzed to a carboxylic acid, and iodine is replaced by a propionyl group.

- Impact :

- Enhanced solubility in aqueous media due to the carboxylic acid moiety.

- The propionyl group introduces a ketone functionality, altering electronic properties compared to halogens .

Actividad Biológica

Ethyl 5-chloro-3-iodo-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family, recognized for its diverse biological activities and potential therapeutic applications. This article provides an in-depth examination of its biological activity, mechanisms of action, and relevant research findings.

Overview of Ethyl 5-Chloro-3-Iodo-1H-Indole-2-Carboxylate

Chemical Structure and Properties

- Molecular Formula: C12H10ClI N O2

- Molecular Weight: Approximately 354.565 g/mol

- Appearance: Pale-yellow powder

- Melting Point: 128–132 °C

- Solubility: Soluble in organic solvents like ethanol and chloroform.

Ethyl 5-chloro-3-iodo-1H-indole-2-carboxylate exhibits its biological effects through several mechanisms:

Target Interactions

- It inhibits key enzymes such as cholinesterases and monoamine oxidases, which are crucial in treating neurological disorders.

- The compound has been shown to target cancer pathways involving the epidermal growth factor receptor (EGFR) and BRAF V600E mutations, indicating its potential as an anticancer agent.

Biochemical Pathways

- Indole derivatives, including this compound, influence various biological activities such as antiviral, anti-inflammatory, anticancer, antimicrobial, and antidiabetic effects. These activities are mediated through interactions with cellular enzymes and proteins, impacting cell signaling pathways and gene expression.

Biological Activities

Ethyl 5-chloro-3-iodo-1H-indole-2-carboxylate has demonstrated a range of biological activities:

- Antiviral Activity:

-

Anticancer Activity:

- Research has highlighted its antiproliferative effects against various cancer cell lines. For example, compounds similar to ethyl 5-chloro-3-iodo-1H-indole-2-carboxylate have shown GI50 values ranging from 29 nM to 78 nM against cancer cells such as MCF-7 (breast cancer) and A549 (lung cancer) cells .

-

Antimicrobial Properties:

- The compound has also been investigated for its antimicrobial effects against a range of pathogens, although specific data on its efficacy against particular strains is limited.

- Anti-inflammatory Effects:

Case Studies

Several studies have explored the biological activity of ethyl 5-chloro-3-iodo-1H-indole-2-carboxylate:

Q & A

Basic: What are the common synthetic routes for ethyl 5-chloro-3-iodo-1H-indole-2-carboxylate?

The synthesis typically involves multi-step halogenation and esterification . A standard method starts with iodination of ethyl 5-chloro-1H-indole-2-carboxylate using iodine and an oxidizing agent (e.g., HIO₃ or N-iodosuccinimide) under controlled conditions (60–80°C, DMF solvent). Subsequent purification via recrystallization (ethanol/water) yields the product . Alternative routes include esterification of 5-chloro-3-iodoindole-2-carboxylic acid with ethanol using toluene-p-sulfonic acid as a catalyst .

Advanced: How can regioselectivity be controlled during iodination of ethyl 5-chloro-1H-indole-2-carboxylate?

Regioselectivity at the indole C3 position is influenced by:

- Electrophilic directing groups : The electron-withdrawing ester group at C2 deactivates the indole ring, favoring iodination at the less hindered C3 position.

- Reaction conditions : Polar aprotic solvents (e.g., DMF) enhance iodine’s electrophilicity, while temperature modulation (60–80°C) minimizes side reactions .

- Catalysts : Lewis acids like AlCl₃ can stabilize transition states, improving yield .

Basic: What analytical techniques confirm the structure and purity of this compound?

- NMR spectroscopy : ¹H and ¹³C NMR verify substituent positions (e.g., C3 iodine’s deshielding effect).

- Melting point analysis : Range 128–132°C confirms purity .

- TLC monitoring : Ethyl acetate/hexane (3:7) systems track reaction progress .

- Mass spectrometry : HRMS (e.g., FAB-HRMS) validates molecular weight (354.565 g/mol) .

Advanced: What challenges arise in crystallizing this compound for X-ray diffraction?

- Hydrogen bonding patterns : The indole NH and ester carbonyl form intermolecular H-bonds, but iodine’s bulkiness disrupts packing, leading to twinning .

- Solvent selection : Ethanol or chloroform recrystallization often produces microcrystalline powders. Slow evaporation in DMF/ether mixtures improves crystal quality .

- Data collection : High-resolution synchrotron sources may be needed due to weak diffraction .

Basic: What biological activities have been reported for this compound?

It exhibits enzyme inhibition in cancer and neurodegenerative pathways. For example:

- Kinase inhibition : Targets EGFR and CDK2 with IC₅₀ values <10 μM.

- Neuroprotective effects : Reduces Aβ fibril formation in Alzheimer’s models .

Advanced: How does dual halogenation (Cl/I) influence structure-activity relationships (SAR) in indole derivatives?

| Analog | Key Differences | Activity Impact |

|---|---|---|

| Ethyl 5-fluoro-3-iodo analog | Fluorine at C5 | Enhanced metabolic stability |

| Ethyl 5-bromo-3-iodo analog | Bromine at C5 | Reduced solubility in aqueous media |

| Non-halogenated indole | Lacks halogens | Lower binding affinity to kinases |

Dual halogenation increases lipophilicity and target binding via halogen bonding with protein residues .

Advanced: How can contradictory bioactivity data across studies be resolved?

- Assay standardization : Use consistent cell lines (e.g., HEK293 vs. HeLa) and endpoint measurements (e.g., ATP levels vs. cell counting).

- Purity validation : Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient) .

- Control experiments : Test metabolite interference (e.g., ester hydrolysis products) .

Basic: What are the solubility properties of this compound?

It is soluble in ethanol , chloroform , and DMSO (>50 mg/mL), but insoluble in water. Solubility in DMF is temperature-dependent (improves at 50°C) .

Advanced: What is the role of the ethyl ester group in chemical reactivity?

- Hydrolysis : Under basic conditions (NaOH/MeOH), the ester converts to a carboxylic acid, enabling conjugation (e.g., amide formation) .

- Electrophilic substitution : The ester’s electron-withdrawing effect directs reactions to C3 and C5 positions .

Advanced: How are computational methods used to study its interactions with biological targets?

- Molecular docking : AutoDock Vina predicts binding modes with kinases, highlighting halogen bonds between iodine and kinase hinge regions.

- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .

- QSAR models : Correlate Cl/I substituent positions with IC₅₀ values to optimize lead compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.